1,5-Dichloroanthraquinone

描述

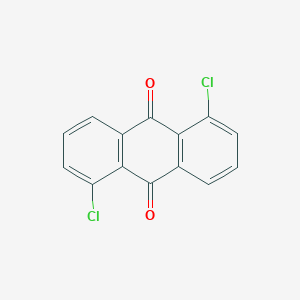

1,5-Dichloroanthraquinone (CAS: 82-46-2; molecular formula: C₁₄H₆Cl₂O₂) is a halogenated anthraquinone derivative where chlorine atoms occupy the 1- and 5-positions of the anthraquinone backbone. This compound is synthesized via nitration or polycondensation reactions, often involving fuming nitric acid or sodium sulfide (Na₂S) . Its crystalline structure, resolved via X-ray diffraction, reveals a planar anthraquinone core with Cl substituents contributing to intermolecular halogen bonding in self-assembled layers .

This compound is a key precursor in organic synthesis, particularly for:

- Polymer chemistry: Synthesis of poly(anthraquinonyl sulfide) (PAQS) for sodium-ion batteries .

- Macrocyclic compounds: Palladium-catalyzed asymmetric amination to produce chiral azamacrocycles with up to 60% enantiomeric excess (ee) .

- Dyes and bioactive molecules: Substitution reactions with thiols, amines, or alkoxy groups to generate color-tunable dyes or antimicrobial agents .

Its safety profile includes moderate eye irritation (GHS Category 2B), necessitating precautions during handling .

准备方法

1,5-Dichloroanthraquinone can be synthesized through several methods. One common synthetic route involves the chlorination of 1,5-dinitroanthraquinone. The reaction is carried out in the presence of liquid phthalic anhydride, which acts as a solvent and facilitates the chlorination process . The reaction typically occurs at elevated temperatures, and the phthalic anhydride is separated after the reaction is complete .

Industrial production methods often involve similar chlorination processes, but with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and improved separation techniques to enhance yield and purity.

化学反应分析

1,5-Dichloroanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted anthraquinone derivatives.

Oxidation and Reduction:

Common reagents used in these reactions include copper metal powder, potassium acetate, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions employed.

科学研究应用

Synthesis of Dyes

1,5-Dichloroanthraquinone is primarily known for its role as a precursor in the production of various dyes. The compound is utilized in several dye manufacturing processes:

- Vat Dyes : DCAQ serves as a key starting material for vat dyes, which are insoluble dyes that require a reducing agent to become soluble for application on fabrics. This process allows for vibrant colors that are resistant to washing and light .

- Acid Dyes : It can also be converted into acid dyes suitable for wool and other protein fibers through reactions with amines followed by sulfonation. This application highlights its versatility in textile dyeing processes .

- Disperse Dyes : DCAQ is involved in the synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester. The compound reacts with amines or thiophenols to form these dyes .

Chemical Research Applications

DCAQ has been extensively studied for its chemical properties and potential applications in various fields:

- Catalysis : Research has indicated that this compound acts as a catalyst in certain chemical reactions, including dehydrosulfurization processes, which are important in refining and chemical synthesis .

- Nucleophilic Reactions : The compound has been investigated for its reactions with nucleophiles, providing insights into its reactivity and potential uses in organic synthesis .

- Crystallography Studies : The crystal structure of DCAQ has been analyzed using X-ray diffraction techniques, revealing important information about its molecular arrangement and properties .

Environmental Applications

In recent studies, this compound has been explored for its potential environmental applications:

- Pollutant Degradation : Research indicates that DCAQ can be used in the degradation of certain pollutants due to its reactive nature. This application is particularly relevant in wastewater treatment processes where organic pollutants need to be broken down .

Industrial Applications

The industrial significance of this compound extends beyond dye production:

- Chemical Intermediates : It is commonly used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

作用机制

The mechanism of action of 1,5-dichloroanthraquinone in biological systems involves its role as a redox mediator. In the denitrification process, it facilitates the transfer of electrons, enhancing the reduction of nitrate to nitrogen gas. This process is crucial in wastewater treatment, where efficient nitrogen removal is necessary . The compound’s redox properties allow it to interact with various cofactors and enzymes, mimicking the role of natural redox mediators like NADH.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers: 1,8-Dichloroanthraquinone vs. 1,5-Dichloroanthraquinone

Substituent Effects: Chloro vs. Thio/Sulfone Groups

Substitution Reactions

- Nucleophilic Aromatic Substitution: Reacts with Na₂S to form PAQS polymers (yield: 81%) . Thiols replace Cl to generate thioanthraquinones (yields: 23–84%) .

- Cross-Coupling Reactions: Pd-catalyzed amination with arylamines yields aminoanthraquinones (e.g., 84% yield for compound 13) . Limited disubstitution due to steric hindrance and electronic deactivation after monosubstitution .

Electrochemical Performance in Batteries

| Polymer | Capacity Retention (Cycle 50) | Operating Temperature Range |

|---|---|---|

| PAQS (1,5-isomer) | 85% | -20°C to 60°C |

| PAQ (1,4-dibromo) | 78% | Limited to >0°C |

生物活性

1,5-Dichloroanthraquinone (DCAQ) is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DCAQ, including its antimicrobial, antioxidant, and potential anticancer properties, supported by recent research findings and case studies.

This compound can be synthesized from 1,5-dinitroanthraquinone through chlorination processes. The synthesis typically involves the reaction of chlorine with 1,5-dinitroanthraquinone under controlled conditions to yield DCAQ in good yields . The compound is characterized by its strong chromophoric properties due to the anthraquinone structure, which enables it to participate in various chemical reactions.

Antimicrobial Activity

DCAQ exhibits significant antimicrobial properties against various pathogens. A study demonstrated that DCAQ enhanced the denitrification rate in Paracoccus versutus, indicating its potential as a biocatalyst in environmental applications . Another investigation highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL and 62.5 µg/mL respectively .

Antioxidant Activity

The antioxidant capacity of DCAQ has been attributed to its ability to scavenge free radicals. Research indicates that DCAQ can act through proton transfer mechanisms, thereby neutralizing reactive oxygen species (ROS) and potentially mitigating oxidative stress-related diseases . This property aligns with the broader functionality of anthraquinones as antioxidants.

Anticancer Potential

DCAQ and its derivatives have shown promising anticancer activity. In vitro studies have indicated that various anthraquinone analogs demonstrate cytotoxic effects on cancer cell lines. For instance, thioanthraquinone derivatives synthesized from DCAQ have been reported to exhibit fluorescence activity and anticancer properties . The structural modifications of DCAQ can enhance its efficacy against specific cancer types.

Case Studies and Research Findings

- Case Study 1 : A recent study synthesized novel thioanthraquinone analogs from DCAQ and evaluated their biological activities. The results indicated that these analogs exhibited significant fluorescence and potential applications in drug delivery systems .

- Case Study 2 : Research on the use of DCAQ in environmental microbiology showed a 2.1-fold enhancement in denitrification rates, suggesting its utility in bioremediation strategies .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for functionalizing 1,5-dichloroanthraquinone, and what reaction conditions optimize mono- vs. di-substitution?

Functionalization typically involves nucleophilic substitution reactions. Key conditions include:

- Solvent and base : Refluxing in ethylene glycol with KOH (110–120°C) enables efficient substitution with amino, thio, or oxo nucleophiles in a one-pot reaction .

- Selectivity : Electron-withdrawing substituents on the anthraquinone core suppress secondary reactions, favoring mono-substitution. For example, thiol derivatives like dodecanethiol yield mono-substituted products (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione) .

- Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) enable aryl amination reactions with amines like 4-tert-butylaniline, achieving 84% yield under nitrogen atmosphere .

Table 1 : Reaction Conditions and Yields for Selected Substitutions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution?

The chlorine atoms at positions 1 and 5 act as strong electron-withdrawing groups, activating the anthraquinone core for nucleophilic attack. The electron-deficient aromatic ring directs nucleophiles to the para positions relative to the chlorine substituents. Steric hindrance and electronic effects from added substituents (e.g., thio or amino groups) further modulate reactivity, often favoring mono-substitution due to reduced electron-withdrawing capacity post-reaction .

Advanced Research Questions

Q. What methodologies enable enantioselective C–N bond formation using this compound, and what are the challenges in achieving high enantiomeric excess (ee)?

Enantioselective Buchwald-Hartwig amination with chiral palladium-phosphane precatalysts (e.g., (R)-BINAP or Josiphos SL-J002-1) has been explored. Key findings include:

- Ligand dependency : Josiphos SL-J002-1 achieved 34% ee in azamacrocycle synthesis with trioxadiamine, while (R)-BINAP yielded 27% ee .

- Limitations : Low yields (5–26%) and partial chlorine reduction occur due to competing side reactions. Recrystallization failed to improve enantiopurity .

- Mechanistic insight : Asymmetric induction is hindered by the planar anthraquinone structure, which reduces chiral center influence .

Q. How can this compound derivatives be applied in environmental catalysis, particularly in microbial denitrification?

Immobilized this compound acts as a redox mediator, enhancing Paracoccus versutus denitrification rates. The quinone moiety facilitates electron transfer, reducing nitrate to nitrogen gas. Studies show:

- Efficiency : Immobilization on biochar or polymers improves stability and reusability .

- Mechanism : The compound’s redox potential (-0.25 V vs. SHE) aligns with microbial electron transport chains, enabling seamless integration into metabolic pathways .

Q. What role does this compound play in electrochemical energy storage, specifically in supercapacitor electrodes?

As a redox-active dopant in conductive polymers (e.g., polyaniline composites), it enhances capacitance via quinone-hydroquinone transitions. Key results:

- Performance : Composite electrodes showed a 30% increase in specific capacitance compared to undoped analogs .

- Stability : The chloro groups improve oxidative stability, enabling >1,000 charge-discharge cycles with <5% capacity loss .

Q. How can charge-transfer complexes of this compound be leveraged in analytical chemistry?

The compound forms charge-transfer complexes with electron donors (e.g., cimetidine), enabling spectrophotometric detection. For example:

- Method : Reacting with cimetidine in acetone produces a complex with λmax = 343 nm, linear in 0.01–0.5 µg/mL range (R² = 0.9995) .

- Stoichiometry : A 2:1 (cimetidine:anthraquinone) ratio was confirmed via Job’s plot analysis .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How should researchers reconcile these variations?

- Melting point : Values range from 245–247°C to 252°C . Differences arise from purity levels (e.g., commercial ≥96% vs. lab-synthesized >99%).

- Solubility : Discrepancies in chloroform solubility (e.g., "microsolubility" vs. "soluble under heating") likely stem from procedural variations (e.g., sonication duration) . Recommendation : Standardize purification (e.g., column chromatography) and dissolution protocols (e.g., 30-min sonication at 60°C) .

Q. Methodological Best Practices

Q. What characterization techniques are critical for confirming this compound derivative structures?

- Spectroscopy :

- FTIR : Confirm C–Cl (750 cm⁻¹) and C=O (1670 cm⁻¹) stretches .

- NMR : <sup>1</sup>H NMR detects aromatic proton shifts (δ 8.2–8.6 ppm); <sup>13</sup>C NMR identifies carbonyl carbons (δ 182–185 ppm) .

Q. Advanced Applications Table

属性

IUPAC Name |

1,5-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUMARJCOGCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058874 | |

| Record name | 1,5-Dichloro-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-46-2 | |

| Record name | 1,5-Dichloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dichloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dichloro-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S335V6MF9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。